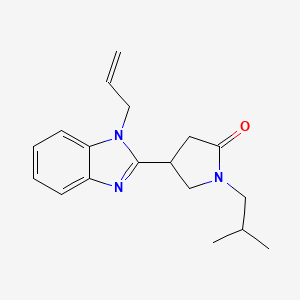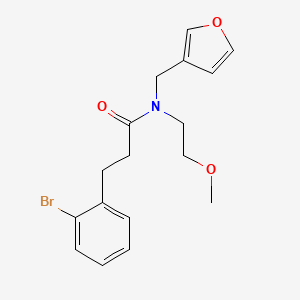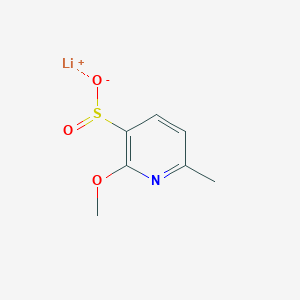![molecular formula C18H19N3O3S B3017549 6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-42-4](/img/structure/B3017549.png)
6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom . The compound also contains acetyl (CH3CO), methylbenzamido (C7H7NCO), and carboxamide (CONH2) functional groups.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the acetyl group could potentially undergo reactions such as nucleophilic acyl substitution .Scientific Research Applications
Antimicrobial Activity
6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives have been extensively researched for their antimicrobial properties. A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis of similar compounds and tested their in vitro antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, a 2004 study by Bakhite, Abdel-rahman, and Al-Taifi synthesized new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, also demonstrating their antimicrobial potential (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimycobacterial Applications
Another significant application is in the development of antimycobacterial agents. For instance, Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and evaluated their activity against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Nallangi et al., 2014).
Molecular Hybridization and Inhibitor Development
Molecular hybridization techniques have been employed to enhance the efficacy of these compounds. Samala et al. (2014) designed derivatives using a molecular hybridization approach, evaluating their inhibition of Mycobacterium tuberculosis pantothenate synthetase. This study exemplifies the compound's potential in developing targeted inhibitors for specific bacterial enzymes (Samala et al., 2014).
Antibacterial Activity and Molecular Orbital Calculations
Research by Doshi et al. (2015) synthesized analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, testing their antibacterial activity and performing molecular orbital calculations. This study provides insights into the structural aspects of these compounds that contribute to their bioactivity (Doshi et al., 2015).
Synthesis and Structural Analysis
Further synthesis and structural analysis of related compounds have been conducted, as demonstrated in studies by Ahmed, Ameen, and Abdel-latif (2006) and Vasilin et al. (2015), which explore the synthesis of various pyridothienopyrimidines and their heterofused derivatives (Ahmed, Ameen, & Abdel-latif, 2006); (Vasilin et al., 2015).
Prognosis of Anti-inflammatory Activity
A study by Chiriapkin et al. (2021) focused on the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one and its anti-inflammatory activity prognosis. This research points to the potential use of these compounds in anti-inflammatory treatments (Chiriapkin et al., 2021).
Future Directions
The future research directions involving this compound could include studying its synthesis, properties, and potential applications. For example, pyridine and tetrahydropyridine derivatives are known to have various biological activities, suggesting that this compound could potentially have interesting biological properties .
Mechanism of Action
Target of Action
Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazine and pyridazinone derivatives can exert their effects through different mechanisms, such as inhibiting protein kinases .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of physiological effects .
Result of Action
Similar compounds have been shown to possess a wide range of pharmacological activities .
properties
IUPAC Name |
6-acetyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-3-5-12(6-4-10)17(24)20-18-15(16(19)23)13-7-8-21(11(2)22)9-14(13)25-18/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABFDUMCGWBJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)
![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)




![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)
